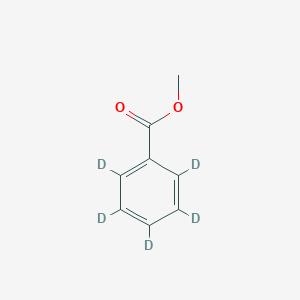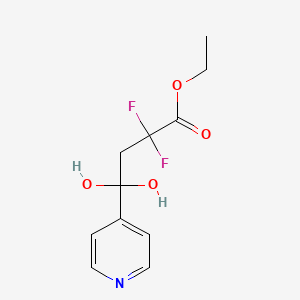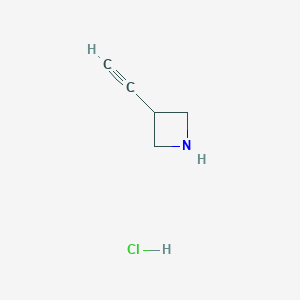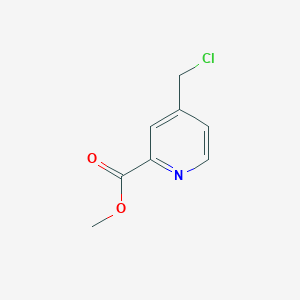
Benzoato de metilo-2,3,4,5,6-d5
Descripción general
Descripción
Methyl Benzoate-2,3,4,5,6-d5: is a deuterated derivative of methyl benzoate, an organic compound with the chemical formula C8H8O2 . This compound is characterized by the presence of five deuterium atoms at the 2, 3, 4, 5, and 6 positions of the benzene ring, replacing the corresponding hydrogen atoms. Methyl benzoate itself is an ester formed from benzoic acid and methanol, commonly used in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
Methyl Benzoate-2,3,4,5,6-d5 is widely used in scientific research due to its unique properties and isotopic labeling capabilities. Its applications include:
Chemistry: Used as a solvent or reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies and tracing biochemical pathways due to its deuterated nature.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Methyl Benzoate-2,3,4,5,6-d5, also known as Methyl 2,3,4,5,6-pentadeuteriobenzoate, primarily targets both the ring and the ester of the compound . Electrophiles attack the ring, while nucleophiles attack the carbonyl center .
Mode of Action
The interaction of Methyl Benzoate-2,3,4,5,6-d5 with its targets results in significant changes. For instance, acid-catalysed nitration with nitric acid leads to the formation of methyl 3-nitrobenzoate . On the other hand, hydrolysis with the addition of aqueous NaOH results in the formation of methanol and sodium benzoate .
Biochemical Pathways
Methyl Benzoate-2,3,4,5,6-d5 affects several biochemical pathways. For instance, it is involved in the formation of oximes and hydrazones . It also plays a role in the benzoate catabolism pathway .
Pharmacokinetics
The pharmacokinetic properties of Methyl Benzoate-2,3,4,5,6-d5 include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the bioavailability of the compound, allowing it to permeate the blood-brain barrier (BBB) and be rapidly distributed to all organs .
Result of Action
The action of Methyl Benzoate-2,3,4,5,6-d5 results in molecular and cellular effects. For instance, the formation of methyl 3-nitrobenzoate and methanol and sodium benzoate are direct results of its action . Additionally, it is used in a variety of biochemical and physiological research applications, such as in the study of enzyme kinetics, protein folding, and drug metabolism.
Action Environment
The action, efficacy, and stability of Methyl Benzoate-2,3,4,5,6-d5 are influenced by environmental factors. For instance, it has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . Its various modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant, are influenced by the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl Benzoate-2,3,4,5,6-d5 can be synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst. The reaction proceeds via Fischer esterification, where the acid-catalyzed reaction forms the ester. The deuterated version requires the use of deuterated methanol (methanol-d4) and deuterated benzoic acid (benzoic acid-d5) to introduce the deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of Methyl Benzoate-2,3,4,5,6-d5 involves large-scale esterification reactions under controlled conditions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl Benzoate-2,3,4,5,6-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, often using reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzoic acids or alcohols, depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl Benzoate: The non-deuterated version of the compound.
Ethyl Benzoate: An ester similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl Benzoate: Another ester with a propyl group replacing the methyl group.
Uniqueness: Methyl Benzoate-2,3,4,5,6-d5 is unique due to its deuterated structure, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways. The presence of deuterium atoms allows for more accurate and detailed analysis compared to its non-deuterated counterparts.
Propiedades
IUPAC Name |
methyl 2,3,4,5,6-pentadeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)



![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
![Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)

